3-クロロピラジン-2-カルバルデヒド

概要

説明

Synthesis Analysis

The synthesis of chloropyrazine derivatives, including 3-chloropyrazine-2-carbaldehyde, often involves reactions such as the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce aldehyde groups into heterocyclic compounds. For instance, novel chloropyrazolo and pyridine derivatives have been synthesized from dihydropyrazolo pyridine-ones via the Vilsmeier-Haack reaction, demonstrating the utility of this method in generating chlorinated pyrazine aldehydes (Quiroga et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-chloropyrazine-2-carbaldehyde and related compounds is characterized by X-ray diffraction methods, which reveal the planarity of the pyrazine ring and the orientation of the chloro and aldehyde substituents. These structural features are crucial for the reactivity and subsequent chemical transformations of the compound. Studies have detailed the crystal structure of similar pyrazole derivatives, providing insights into the molecular geometry and intermolecular interactions that influence their chemical behavior (Xu & Shi, 2011).

Chemical Reactions and Properties

3-Chloropyrazine-2-carbaldehyde participates in various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition, to yield a wide array of heterocyclic compounds. Its aldehyde group is reactive towards nucleophiles, facilitating the synthesis of chalcones, pyrazoles, and pyridines. The chlorine atom also adds to its reactivity, allowing for further functionalization and cross-coupling reactions. The synthesis of pyrazolopyrimidines from chloro carbaldehydes underlines the compound's versatility in heterocyclic synthesis (Quiroga et al., 2008).

Physical Properties Analysis

The physical properties of 3-chloropyrazine-2-carbaldehyde, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the chlorine atom and aldehyde group affects its polarity and hydrogen bonding capability, which in turn influences its solubility in various solvents and its phase behavior.

Chemical Properties Analysis

3-Chloropyrazine-2-carbaldehyde exhibits chemical properties typical of chlorinated aldehydes, including electrophilic reactivity due to the aldehyde group and the ability to participate in halogenation reactions due to the chlorine atom. These properties make it a valuable intermediate for the synthesis of more complex molecules, especially in the development of compounds with biological activity. The compound's reactivity is exploited in the synthesis of pyrazoloquinolines and anilinoquinolinecarbonitriles, highlighting its utility in creating biologically interesting molecules (Wang et al., 2015).

科学的研究の応用

化学合成

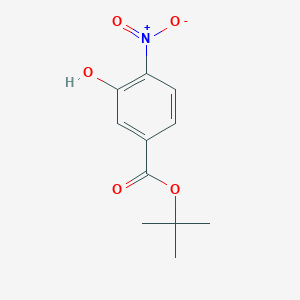

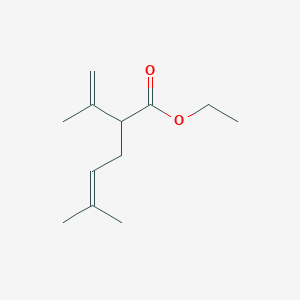

“3-クロロピラジン-2-カルバルデヒド”は、分子式C5H3ClN2Oの化学化合物です . その独自の構造と反応性により、様々な化学合成プロセスで使用されています .

抗菌用途

研究によると、3-クロロピラジン-2-カルボキサミドを様々な置換されたベンジルアミンでアミノ脱ハロゲン化すると、15種類の3-ベンジルアミノピラジン-2-カルボキサミドが得られます . これらの化合物のうち4つは、標準的なピラジナミドと同等かそれ以上の結核菌H37Rvに対するin vitro全細胞活性を示しました .

創薬

“3-クロロピラジン-2-カルバルデヒド”のユニークな構造は、創薬において貴重な化合物となっています。 これは、様々な医薬品化合物の合成におけるビルディングブロックとして使用できます .

生物学研究

生物学研究において、“3-クロロピラジン-2-カルバルデヒド”は、様々な化学構造が生物系に与える影響を研究するために使用できます .

材料科学

材料科学において、“3-クロロピラジン-2-カルバルデヒド”は、独自の特性を持つ新素材の開発に使用できます .

分析化学

“3-クロロピラジン-2-カルバルデヒド”は、分析化学において、様々な分析技術の標準物質として使用することもできます .

Safety and Hazards

The compound is considered hazardous and should be handled with care. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, including gloves and eye protection, is advised. It should be used only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for 3-Chloropyrazine-2-carbaldehyde are not available, research into pyrazine derivatives is ongoing due to their wide range of biological activities . Further studies could explore the synthesis, chemical reactions, and potential applications of 3-Chloropyrazine-2-carbaldehyde.

作用機序

Target of Action

It’s known that pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could imply an impact on signal transduction pathways.

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.

Result of Action

It’s known that the compound has the potential to engage with biological systems in specific, targeted manners, which could herald new eras of therapeutic intervention .

特性

IUPAC Name |

3-chloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVSQUNWTBLLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591780 | |

| Record name | 3-Chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121246-96-6 | |

| Record name | 3-Chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)